3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
3,5-Dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a triazolo-pyridazine derivative characterized by a benzamide core substituted with 3,5-dimethoxy groups and a triazolo[4,3-b]pyridazine moiety linked via an ethoxyethyl chain. Its design incorporates methoxy substituents, which may enhance metabolic stability and blood-brain barrier permeability compared to non-polar analogs.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-30-17-6-4-15(5-7-17)22-26-25-20-8-9-21(27-28(20)22)33-11-10-24-23(29)16-12-18(31-2)14-19(13-16)32-3/h4-9,12-14H,10-11H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKMCHLHCDFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen levels, which is beneficial in the treatment of diseases such as breast cancer.
Mode of Action
The compound’s mode of action involves binding to the heme moiety of CYP-450 , a component of the aromatase enzyme. The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety, and the phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
The inhibition of the aromatase enzyme leads to a decrease in the synthesis of estrogens. This can affect various biochemical pathways, particularly those involved in the growth and proliferation of estrogen-dependent cancer cells. The compound may also exhibit cytotoxic activities through EGFR and PARP-1 inhibitions, leading to apoptosis-induction in cancer cells.
Result of Action
The result of the compound’s action is a decrease in estrogen levels due to the inhibition of the aromatase enzyme. This can lead to reduced growth and proliferation of estrogen-dependent cancer cells. Additionally, the compound’s potential cytotoxic activities through EGFR and PARP-1 inhibitions can induce apoptosis in cancer cells.
Biological Activity
3,5-Dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Antiviral Activity
Research indicates that compounds similar to 3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide exhibit significant antiviral properties. In particular, derivatives of triazole have shown promise against various viral infections. For instance, studies highlighted that certain triazole derivatives had effective inhibitory concentrations in the low micromolar range against viral replication in cell lines like MT-4 cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Benzotriazole derivatives have demonstrated antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in similar compounds has been linked to enhanced antimicrobial activity due to increased membrane permeability and interaction with bacterial cell walls .
Anticancer Properties
Preliminary studies indicate that 3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide may possess anticancer properties. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific IC50 values for related compounds have been reported in the range of 130–263 μM against various cancer cell lines .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and tumor growth.
- Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes, enhancing its ability to penetrate cells and exert effects on intracellular targets.
- Receptor Modulation : It may modulate receptor activity involved in signal transduction pathways critical for cellular proliferation and survival.
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of triazole derivatives similar to the compound , researchers found that certain modifications led to increased affinity for viral proteins. The most active derivative showed an EC50 value of 0.20 μM against a specific viral target in MT-4 cells .
Case Study 2: Antimicrobial Testing
A series of benzotriazole derivatives were tested for their antimicrobial properties. One derivative demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/ml against Candida albicans, indicating significant antifungal potential. The structure-activity relationship suggested that modifications at specific positions on the benzotriazole ring could enhance activity against fungal pathogens .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The compound shares structural homology with several triazolo-pyridazine derivatives and benzamide-linked molecules (Table 1):
Key Observations :
- Triazolo-Pyridazine Derivatives: L838417 and TPA023 share the triazolo[4,3-b]pyridazine core but differ in substituents.
- Benzamide-Linked Compounds : Compound 1 () and Compound 16 () utilize benzamide motifs but lack the triazolo-pyridazine scaffold, indicating divergent pharmacological targets .
Pharmacological and Functional Comparisons
GABAA Receptor Selectivity
Triazolo-pyridazines like L838417 and TPA023 exhibit subtype selectivity:
- TPA023 : α2/α3-selective partial agonist with anxiolytic effects and minimal sedation .
- L838417 : Partial agonist at α2/α3/α5 subtypes, demonstrating anxiolytic activity without motor impairment .
- Methoxy substituents could reduce CYP450 metabolism, improving pharmacokinetics compared to tert-butyl analogs .
Antioxidant Activity (Non-GABAA Targets)
Compound 16 () incorporates a 3,5-di-tert-butyl-4-hydroxybenzamide group, conferring antioxidant properties via radical scavenging . The target compound’s 3,5-dimethoxybenzamide lacks hydroxyl groups, likely eliminating this activity but improving CNS penetration.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
